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Compound of Interest

Compound Name: ALC67

Cat. No.: B13446621 Get Quote

Topic: Ki67 Western Blot Protocol

Audience: Researchers, scientists, and drug development professionals.

Note: The protein "ALC67" is not found in the referenced literature; it is presumed to be a

typographical error for the well-characterized nuclear protein Ki67. This document provides a

detailed protocol for the western blot analysis of Ki67.

Introduction
Ki67 is a nuclear protein critically associated with cellular proliferation.[1][2][3] It is expressed

throughout the active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent

(G0) cells, making it an excellent marker for the growth fraction of a cell population.[1][3][4][5]

Due to its correlation with cell proliferation, Ki67 is widely used as a prognostic and predictive

marker in cancer research and clinical pathology.[1][2][6][7] This protocol provides a

comprehensive guide for the detection of Ki67 by western blot.

Quantitative Data Summary
The following table summarizes key quantitative parameters for performing a successful Ki67

western blot.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13446621?utm_src=pdf-interest
https://www.benchchem.com/product/b13446621?utm_src=pdf-body
https://www.cellsignal.com/products/primary-antibodies/ki-67-d3b5-rabbit-monoclonal-antibody/9129
https://pmc.ncbi.nlm.nih.gov/articles/PMC5945335/
https://www.ptglab.com/products/KI67-specific-Antibody-19972-1-AP.htm
https://www.cellsignal.com/products/primary-antibodies/ki-67-d3b5-rabbit-monoclonal-antibody/9129
https://www.ptglab.com/products/KI67-specific-Antibody-19972-1-AP.htm
https://www.thermofisher.com/antibody/product/Ki-67-Antibody-clone-8D5-Monoclonal/MA5-15690
https://synapse.patsnap.com/article/what-are-proliferation-marker-protein-ki-67-expression-inhibitors-and-how-do-they-work
https://www.cellsignal.com/products/primary-antibodies/ki-67-d3b5-rabbit-monoclonal-antibody/9129
https://pmc.ncbi.nlm.nih.gov/articles/PMC5945335/
https://www.pnas.org/doi/10.1073/pnas.2026507118
https://royalsocietypublishing.org/rsob/article/11/8/210120/91112/The-intrinsically-disorderly-story-of-Ki-67The
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13446621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Recommended
Value

Notes Source

Protein Loading
10-40 µg of total cell

lysate

The optimal amount

may vary based on

cell type and Ki67

expression levels.

[8]

Primary Antibody

Dilution

2 µg/mL or 1:500 -

1:2000

Dilution should be

optimized for the

specific antibody and

experimental

conditions.

[9]

Theoretical Molecular

Weight

~319 kDa and ~359

kDa (isoforms)

The protein has two

main isoforms.
[10][11]

Observed Molecular

Weight

~312 kDa, ~345 kDa,

~395 kDa

The observed

molecular weight can

vary due to post-

translational

modifications and

other experimental

factors.

[12]

SDS-PAGE Gel

Percentage
4-8% Tris-glycine gel

A low percentage gel

is recommended for

resolving high

molecular weight

proteins like Ki67.

[8]

Experimental Protocol: Western Blotting for Ki67
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and

immunodetection of the Ki67 protein.

Sample Preparation (Cell Lysate)
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Cell Harvest: For adherent cells, wash with ice-cold PBS, then scrape cells. For suspension

cells, pellet by centrifugation.

Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a fresh

protease and phosphatase inhibitor cocktail. A typical volume is 100-500 µL per 10 cm plate

or 1x10^7 cells.

Homogenization: Incubate the lysate on ice for 15-30 minutes with intermittent vortexing. To

ensure complete lysis and shear DNA, which can cause high viscosity, sonicate the lysate for

10-15 seconds on ice.

Centrifugation: Clarify the lysate by centrifuging at 12,000-16,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled

microcentrifuge tube.

Protein Quantification: Determine the protein concentration of the lysate using a BCA protein

assay, which is compatible with most detergents found in lysis buffers.

Sample Preparation for Loading: Mix the desired amount of protein (e.g., 20 µg) with 4x

Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol). Heat

the mixture at 95-100°C for 5 minutes.

SDS-PAGE
Gel Selection: Use a low-percentage (e.g., 4-8%) Tris-glycine polyacrylamide gel to ensure

adequate separation of the high molecular weight Ki67 protein.

Loading: Load 10-40 µg of the prepared protein lysate into each well. Include a high-range

molecular weight marker.

Electrophoresis: Run the gel in 1x Tris-Glycine-SDS running buffer. Start at a lower voltage

(e.g., 80V) until the samples enter the resolving gel, then increase to a constant voltage

(e.g., 120V) until the dye front reaches the bottom of the gel.

Protein Transfer
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Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol for

30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer

buffer. Nitrocellulose membranes do not require methanol activation.

Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper)

according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

Transfer Conditions: For high molecular weight proteins like Ki67, a wet transfer is often

preferred. Perform the transfer at 100V for 90 minutes or overnight at a lower voltage (e.g.,

20-30V) at 4°C to ensure efficient transfer. The transfer buffer should contain 20% methanol,

and the entire apparatus should be kept cool.[8]

Immunodetection
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-

buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation: Dilute the primary anti-Ki67 antibody in the blocking buffer at

the recommended concentration (e.g., 2 µg/mL). Incubate the membrane with the primary

antibody solution overnight at 4°C with gentle shaking.

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove

unbound primary antibody.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at

room temperature.

Final Washes: Repeat the washing step (step 4.3) three to four times.

Signal Detection
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5

minutes.
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Imaging: Remove excess substrate and capture the chemiluminescent signal using a digital

imaging system or by exposing the membrane to X-ray film. Multiple exposures may be

necessary to achieve the optimal signal.

Diagrams
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Figure 1. Experimental Workflow for Ki67 Western Blot
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Figure 1. Experimental Workflow for Ki67 Western Blot
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Figure 2. Simplified Ki67 Interaction and Signaling Context
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Figure 2. Simplified Ki67 Interaction and Signaling Context

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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